molecular formula C16H16ClNO2 B11423565 2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide

2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B11423565
M. Wt: 289.75 g/mol
InChI Key: YDVSCYVDKMFELT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 4-methoxyphenethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 4-methoxyphenethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]amine.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a precursor in the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, influencing biological pathways. The benzamide moiety can interact with proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-chloro-N-[2-(4-methylphenyl)ethyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.

    2-chloro-N-[2-(4-nitrophenyl)ethyl]benzamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various applications.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C16H16ClNO2/c1-20-13-8-6-12(7-9-13)10-11-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

YDVSCYVDKMFELT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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